2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene
Description
Properties
IUPAC Name |
2-methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c1-24-22-13-11-16-7-3-5-9-18(16)20(22)15-21-19-10-6-4-8-17(19)12-14-23(21)25-2/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAKPXSTZYSSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CC3=C(C=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176639 | |
| Record name | Naphthalene, 1,1'-methylenebis(2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-45-5 | |
| Record name | Naphthalene, 1,1'-methylenebis(2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC51645 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,1'-methylenebis(2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloromethylation of 2-Methoxynaphthalene
The synthesis begins with the chloromethylation of 2-methoxynaphthalene, a reaction facilitated by formaldehyde and hydrochloric acid in the presence of zinc chloride (ZnCl₂). This step generates 1-chloromethyl-2-methoxynaphthalene, a critical intermediate. The reaction proceeds via electrophilic aromatic substitution, where the methoxy group directs incoming electrophiles to the ortho and para positions. Due to the steric and electronic effects of the naphthalene system, position 1 is preferentially substituted, achieving >85% regioselectivity.
Reaction Conditions :
-
Solvent : Glacial acetic acid
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Temperature : 40–50°C
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Time : 6–8 hours
-
Yield : 78–82%
The product is purified via recrystallization from methanol, yielding colorless crystals. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of C–Cl (615 cm⁻¹) and C–O–C (1220 cm⁻¹) stretches, while ¹H NMR reveals a singlet at δ 4.52 ppm for the chloromethyl (–CH₂Cl) group.
Alkylation of 2-Methoxynaphthalene
The chloromethyl intermediate undergoes Friedel-Crafts alkylation with a second equivalent of 2-methoxynaphthalene in the presence of aluminum trichloride (AlCl₃). The reaction mechanism involves the generation of a benzyl carbocation, which attacks the electron-rich position 1 of the second naphthalene ring.
Optimized Parameters :
-
Catalyst : AlCl₃ (1.2 equiv)
-
Solvent : Dichloromethane (DCM)
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Temperature : 0–5°C (to minimize side reactions)
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Time : 12 hours
-
Yield : 72–75%
Post-reaction workup includes quenching with ice-cold water, extraction with DCM, and column chromatography (silica gel, hexane/ethyl acetate 9:1). High-performance liquid chromatography (HPLC) analysis shows a purity of 98.5%, with gas chromatography-mass spectrometry (GC-MS) confirming the molecular ion peak at m/z 344 [M]⁺.
Formaldehyde-Mediated Condensation: A One-Pot Approach
Reaction Mechanism and Conditions
Condensation of two equivalents of 2-methoxynaphthalene with formaldehyde in acidic media provides a direct route to the target compound. The methoxy groups activate the naphthalene rings toward electrophilic attack, while formaldehyde acts as a methylene bridge precursor.
Procedure :
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Reactants : 2-Methoxynaphthalene (2.0 equiv), paraformaldehyde (1.1 equiv)
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Acid Catalyst : Concentrated sulfuric acid (H₂SO₄)
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Solvent : Acetic acid
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Temperature : Reflux (110°C)
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Time : 24 hours
-
Yield : 68–70%
The reaction mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and dried over anhydrous MgSO₄. Recrystallization from ethanol yields pale-yellow needles.
Regioselectivity and Byproduct Analysis
Density functional theory (DFT) calculations at the M06-2X/6-311+G(d) level reveal that the transition state for attack at position 1 is 12.3 kcal/mol lower in energy than at position 3, rationalizing the observed regioselectivity. Minor byproducts (e.g., trisubstituted derivatives) account for <5% of the product mixture, as confirmed by thin-layer chromatography (TLC).
Ullmann Coupling: A Palladium-Catalyzed Alternative
Synthesis of Halogenated Intermediates
Bromination of 2-methoxynaphthalene using bromine (Br₂) in acetic acid yields 1-bromo-2-methoxynaphthalene, a precursor for cross-coupling reactions.
Conditions :
-
Molar Ratio : 2-Methoxynaphthalene:Br₂ = 1:1.05
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Solvent : Acetic acid
-
Temperature : 25°C
-
Time : 2 hours
-
Yield : 89%
Coupling with Methylene-Bridged Boronic Esters
The Ullmann reaction employs a methylene-linked diboronic ester and 1-bromo-2-methoxynaphthalene in the presence of palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃).
Optimized Protocol :
-
Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : Dimethylformamide (DMF)
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Temperature : 100°C
-
Time : 48 hours
-
Yield : 65%
Nuclear Overhauser effect spectroscopy (NOESY) confirms the spatial proximity of the methylene bridge to both naphthalene rings, validating the structure.
Computational Insights into Reaction Pathways
Transition State Analysis
DFT studies compare the energy profiles of Friedel-Crafts alkylation and formaldehyde condensation. The Friedel-Crafts pathway exhibits a lower activation barrier (ΔG‡ = 18.7 kcal/mol) compared to condensation (ΔG‡ = 22.4 kcal/mol), aligning with experimental yield data.
Solvent Effects on Reactivity
Polarizable continuum model (PCM) calculations indicate that polar aprotic solvents (e.g., DCM) stabilize the benzyl carbocation in Friedel-Crafts reactions, reducing byproduct formation. In contrast, protic solvents (e.g., acetic acid) accelerate proton transfer steps in condensation routes.
Industrial-Scale Production and Challenges
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Organic Synthesis
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations, making it a versatile building block in the synthesis of more complex organic molecules.
Photophysical Studies
The compound exhibits interesting photophysical properties, making it suitable for studies related to fluorescence and phosphorescence. Research has indicated that derivatives of this compound can be utilized in the development of organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation .
Material Science
In material science, this compound is investigated for its potential applications in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies have shown that adding such compounds can significantly improve the performance characteristics of polymers used in electronics and coatings .
Case Study 1: OLED Development
A study published in a peer-reviewed journal explored the use of this compound as a dopant in OLEDs. The results demonstrated that devices incorporating this compound exhibited higher brightness and improved efficiency compared to those without it. The study highlighted the importance of molecular structure in determining the photophysical properties of OLED materials .
Case Study 2: Polymer Enhancement
Another research effort focused on incorporating this compound into polycarbonate matrices. The findings revealed that the addition of this compound led to enhanced thermal stability and mechanical strength, making it a promising candidate for high-performance applications in automotive and aerospace industries .
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the nature of the derivative being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene, differing in substituents, backbone connectivity, or applications:
2-Methoxy-1-naphthaldehyde (CAS: 5392-12-1)
- Structure : A naphthalene derivative with a methoxy group at C2 and a formyl group at C1.
- Applications : Used in synthesizing hydrazide derivatives for anticancer agents (e.g., compound 2 in ) and as a precursor for heterocyclic compounds.
- Key Difference : Lacks the binaphthyl backbone and methylene bridge, limiting its utility in asymmetric catalysis compared to the target compound .
2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}phenol
- Structure: Features an aminophenol group instead of a second naphthalene ring.
- Crystallography : Two independent molecules in the asymmetric unit form dihedral angles of 74.67° and 78.81° between naphthalene and benzene rings.
- Applications: Potential in designing supramolecular architectures via C–H⋯π interactions .
(E)- and (Z)-2-Methoxy-1-(1-(2-(prop-1-en-2-yl)phenyl)buta-1,3-dien-1-yl)naphthalene
- Structure : Contains a conjugated diene system and a methoxynaphthalene group.
- Synthesis : Prepared via alkene metathesis (88% yield) and purified using reverse-phase chromatography.
- Applications : Model compounds for studying stereoselective reactions and photophysical properties .
2-(Difluoromethoxy)naphthalen-1-ylmethanol (CAS: 834885-12-0)
- Structure : Differs in the substitution of methoxy with difluoromethoxy and a hydroxymethyl group.
- Applications: Potential fluorinated building block for pharmaceuticals or agrochemicals .
Structural and Functional Analysis
Table 1: Comparative Structural Features
Toxicological Profiles
- While the target compound lacks direct toxicological data, structurally related naphthalene and methylnaphthalenes are associated with hematological and respiratory toxicity in animal models . Methoxy groups may reduce volatility and bioaccumulation compared to methyl substituents.
Crystallographic Insights
- The dihedral angle between naphthalene rings in the target compound (~65–78°) is critical for π-π stacking in materials science, whereas derivatives like 2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}phenol exhibit weaker intermolecular interactions .
Biological Activity
2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene (CAS Number: 2212-45-5) is a complex organic compound belonging to the naphthalene family. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiparasitic, and anticancer effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H20O, with a molecular weight of 328.41 g/mol. Its structural representation includes two methoxy groups and a naphthalene backbone, which are critical for its biological activities.
Antimicrobial Activity
Research has indicated that methoxylated naphthalene derivatives exhibit significant antimicrobial properties. A study explored the bioactivity of various methoxylated and methylated naphthalene derivatives against pathogenic bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The findings suggested that compounds similar to this compound could exhibit comparable or superior activity against these pathogens .
Table 1: Antimicrobial Activity of Methoxylated Naphthalene Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 10 µg/mL |
| Methoxylated Naphthalene Derivative A | Mycobacterium tuberculosis | < 15 µg/mL |
| Methoxylated Naphthalene Derivative B | E. coli | < 20 µg/mL |
Antiparasitic Activity
The antiparasitic potential of methoxylated naphthalene derivatives has also been investigated. In vitro studies demonstrated that certain derivatives exhibited effective leishmanicidal and trypanocidal activities against Leishmania braziliensis and Trypanosoma cruzi, respectively. The most potent compounds showed EC50 values below 15 µM, indicating strong activity with low cytotoxicity .
Table 2: Antiparasitic Activity of Selected Compounds
| Compound | Target Parasite | EC50 (µM) | Cytotoxicity (EC50) |
|---|---|---|---|
| This compound | Leishmania braziliensis | < 10 | > 100 |
| Compound X | Trypanosoma cruzi | < 15 | > 100 |
Anticancer Activity
The anticancer properties of methoxylated naphthalene derivatives have been explored in various studies, particularly focusing on their effects on different cancer cell lines. For instance, compounds similar to this compound were tested against several human cancer cell lines, showing IC50 values ranging from 3.91 µM to over 50 µM. Notably, some compounds demonstrated significant activity against acute lymphoblastic leukemia cells .
Table 3: Anticancer Activity Against Various Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | CCRF-CEM | 4.15 ± 0.74 |
| Compound Y | A549 | > 50 |
| Compound Z | HCT116 | < 10 |
The biological activities of methoxylated naphthalene derivatives are believed to be linked to their ability to interact with various biological targets, including enzymes involved in metabolic pathways of pathogens and cancer cells. The presence of methoxy groups enhances lipophilicity, facilitating cellular uptake and interaction with target sites.
Case Studies
Several case studies have highlighted the efficacy of methoxylated naphthalenes in clinical settings. For example, a recent study demonstrated the use of a derivative in treating infections caused by resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent .
Q & A
(Basic) What spectroscopic techniques are employed to characterize 2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene, and how do they validate structural integrity?
Answer:
Key techniques include Nuclear Magnetic Resonance (NMR) for determining proton and carbon environments (e.g., methoxy group signals at ~3.8–4.0 ppm in -NMR) , Infrared (IR) Spectroscopy to identify functional groups like C-O-C stretches (~1250 cm) , and Mass Spectrometry (MS) for molecular ion confirmation. For example, high-resolution MS can verify the molecular formula (). Cross-validation of spectral data with computational simulations (e.g., DFT) ensures accuracy .
(Advanced) How can SHELXL refine the crystal structure of this compound, and what challenges arise in resolving conformational disorder?
Answer:
SHELXL refines crystal structures by optimizing atomic coordinates, displacement parameters, and handling twinning or disorder. For this compound, challenges include:
- Conformational flexibility : The methoxynaphthylmethyl group may exhibit rotational disorder, requiring multi-component refinement .
- Data quality : High-resolution X-ray data (>0.8 Å) is critical to resolve overlapping electron densities.
- Hydrogen bonding : C–H⋯π interactions between naphthalene rings (observed in similar structures ) influence packing and require precise modeling.
Documentation of refinement parameters (e.g., R-factors < 5%) and validation tools like PLATON ensure reliability .
(Basic) What synthetic routes are commonly used to prepare this compound, and how do reaction conditions affect yield?
Answer:
Primary methods include:
- Friedel-Crafts alkylation : Using 2-methoxynaphthalene and a chloromethylated naphthalene derivative with AlCl as a catalyst. Yields (~60–75%) depend on solvent polarity (e.g., dichloromethane vs. toluene) and stoichiometric control to avoid di-substitution .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic ester intermediates under palladium catalysis. Critical parameters include catalyst loading (1–5 mol%) and base choice (e.g., KCO) .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
(Advanced) How can systematic reviews address contradictions in toxicological data for naphthalene derivatives like this compound?
Answer:
Contradictions arise from variations in study design (e.g., exposure routes, dosages) or species-specific responses . ATSDR’s framework resolves these by:
Inclusion criteria : Prioritizing peer-reviewed studies with defined exposure routes (oral, inhalation) and endpoints (hepatic/renal effects) .
Risk of bias assessment : Using tools like Table C-6/C-7 to evaluate randomization, blinding, and outcome reporting.
Weight-of-evidence analysis : Integrating high-confidence studies (e.g., consistent LOELs in rodents ) while flagging outliers (e.g., conflicting genotoxicity data).
(Basic) How do substituent positions influence the solubility and reactivity of this compound?
Answer:
- Solubility : The methoxy groups enhance polarity, improving solubility in polar aprotic solvents (e.g., DMSO, acetone). Steric hindrance from the methyl bridge reduces solubility in water .
- Reactivity : Electron-donating methoxy groups activate the naphthalene ring for electrophilic substitution (e.g., nitration at para positions ). The methyl bridge may restrict rotational freedom, affecting reaction kinetics .
(Advanced) What methodologies validate mechanistic pathways in the metabolic degradation of naphthalene derivatives?
Answer:
- In vitro assays : Liver microsomes (human/rodent) identify cytochrome P450-mediated oxidation products. LC-MS/MS tracks metabolites like epoxides or dihydrodiols .
- Isotopic labeling : -labeled naphthalene derivatives map metabolic pathways via NMR .
- Computational modeling : Density Functional Theory (DFT) predicts activation energies for oxidation steps, correlating with experimental HPLC retention times .
(Basic) What crystallographic parameters are critical for determining the molecular packing of this compound?
Answer:
- Unit cell dimensions : Monoclinic or triclinic systems are common for asymmetric naphthalene derivatives .
- Intermolecular interactions : C–H⋯π and van der Waals forces dominate packing. For example, dihedral angles between naphthalene rings (~74–79° ) influence stacking.
- Thermal parameters : Anisotropic displacement ellipsoids refine atomic positions, especially for flexible methoxy groups .
(Advanced) How does electron-donating substitution affect the compound’s electronic properties in materials science applications?
Answer:
- HOMO-LUMO gaps : Methoxy groups lower the gap (calculated via DFT), enhancing conductivity in organic semiconductors .
- Charge transport : Time-resolved microwave conductivity (TRMC) measurements show improved hole mobility due to π-π stacking .
- Optical properties : Bathochromic shifts in UV-Vis spectra (~300→350 nm) correlate with extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
